![molecular formula C15H29Cl2N3O2 B4818910 3-(4-acetyl-1,4-diazepan-1-yl)-1-oxa-8-azaspiro[4.5]decane dihydrochloride](/img/structure/B4818910.png)
3-(4-acetyl-1,4-diazepan-1-yl)-1-oxa-8-azaspiro[4.5]decane dihydrochloride
Overview
Description
3-(4-acetyl-1,4-diazepan-1-yl)-1-oxa-8-azaspiro[4.5]decane dihydrochloride, also known as AC-42, is a chemical compound that has been widely studied for its potential as a therapeutic agent. AC-42 belongs to the class of spirocyclic compounds, which are known for their diverse biological activities.
Scientific Research Applications
3-(4-acetyl-1,4-diazepan-1-yl)-1-oxa-8-azaspiro[4.5]decane dihydrochloride has been studied for its potential as a therapeutic agent in various scientific research applications. One area of research has focused on the use of 3-(4-acetyl-1,4-diazepan-1-yl)-1-oxa-8-azaspiro[4.5]decane dihydrochloride as a treatment for cognitive disorders such as Alzheimer's disease. 3-(4-acetyl-1,4-diazepan-1-yl)-1-oxa-8-azaspiro[4.5]decane dihydrochloride has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. Additionally, 3-(4-acetyl-1,4-diazepan-1-yl)-1-oxa-8-azaspiro[4.5]decane dihydrochloride has been studied for its potential as a treatment for neuropathic pain and as an analgesic.
Mechanism of Action
The mechanism of action of 3-(4-acetyl-1,4-diazepan-1-yl)-1-oxa-8-azaspiro[4.5]decane dihydrochloride is not fully understood, but it is believed to act as a positive allosteric modulator of the muscarinic acetylcholine receptor. 3-(4-acetyl-1,4-diazepan-1-yl)-1-oxa-8-azaspiro[4.5]decane dihydrochloride has been shown to increase the binding affinity of the receptor for acetylcholine, leading to increased activation of the receptor. This increased activation of the receptor is believed to be responsible for the therapeutic effects of 3-(4-acetyl-1,4-diazepan-1-yl)-1-oxa-8-azaspiro[4.5]decane dihydrochloride.
Biochemical and Physiological Effects:
3-(4-acetyl-1,4-diazepan-1-yl)-1-oxa-8-azaspiro[4.5]decane dihydrochloride has been shown to have various biochemical and physiological effects. In animal models, 3-(4-acetyl-1,4-diazepan-1-yl)-1-oxa-8-azaspiro[4.5]decane dihydrochloride has been shown to improve cognitive function and memory, reduce neuropathic pain, and act as an analgesic. Additionally, 3-(4-acetyl-1,4-diazepan-1-yl)-1-oxa-8-azaspiro[4.5]decane dihydrochloride has been shown to have anti-inflammatory effects and to reduce oxidative stress.
Advantages and Limitations for Lab Experiments
3-(4-acetyl-1,4-diazepan-1-yl)-1-oxa-8-azaspiro[4.5]decane dihydrochloride has several advantages for lab experiments, including its high potency and selectivity for the muscarinic acetylcholine receptor. Additionally, 3-(4-acetyl-1,4-diazepan-1-yl)-1-oxa-8-azaspiro[4.5]decane dihydrochloride has been shown to have good bioavailability and to be well-tolerated in animal models. However, there are also limitations to using 3-(4-acetyl-1,4-diazepan-1-yl)-1-oxa-8-azaspiro[4.5]decane dihydrochloride in lab experiments. For example, the mechanism of action of 3-(4-acetyl-1,4-diazepan-1-yl)-1-oxa-8-azaspiro[4.5]decane dihydrochloride is not fully understood, and there is limited information available on its pharmacokinetics and pharmacodynamics.
Future Directions
There are several future directions for research on 3-(4-acetyl-1,4-diazepan-1-yl)-1-oxa-8-azaspiro[4.5]decane dihydrochloride. One area of research could focus on further elucidating the mechanism of action of 3-(4-acetyl-1,4-diazepan-1-yl)-1-oxa-8-azaspiro[4.5]decane dihydrochloride and its effects on the muscarinic acetylcholine receptor. Additionally, research could be conducted to investigate the potential of 3-(4-acetyl-1,4-diazepan-1-yl)-1-oxa-8-azaspiro[4.5]decane dihydrochloride as a treatment for other neurological disorders, such as Parkinson's disease and schizophrenia. Finally, research could be conducted to optimize the synthesis method for 3-(4-acetyl-1,4-diazepan-1-yl)-1-oxa-8-azaspiro[4.5]decane dihydrochloride and to develop new derivatives with improved pharmacological properties.
Conclusion:
In conclusion, 3-(4-acetyl-1,4-diazepan-1-yl)-1-oxa-8-azaspiro[4.5]decane dihydrochloride is a promising chemical compound that has been studied for its potential as a therapeutic agent in various scientific research applications. 3-(4-acetyl-1,4-diazepan-1-yl)-1-oxa-8-azaspiro[4.5]decane dihydrochloride has been shown to improve cognitive function and memory, reduce neuropathic pain, and act as an analgesic. Additionally, 3-(4-acetyl-1,4-diazepan-1-yl)-1-oxa-8-azaspiro[4.5]decane dihydrochloride has been shown to have anti-inflammatory effects and to reduce oxidative stress. While there are still limitations to using 3-(4-acetyl-1,4-diazepan-1-yl)-1-oxa-8-azaspiro[4.5]decane dihydrochloride in lab experiments, there are several future directions for research on this compound.
properties
IUPAC Name |
1-[4-(1-oxa-8-azaspiro[4.5]decan-3-yl)-1,4-diazepan-1-yl]ethanone;dihydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27N3O2.2ClH/c1-13(19)17-7-2-8-18(10-9-17)14-11-15(20-12-14)3-5-16-6-4-15;;/h14,16H,2-12H2,1H3;2*1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZNWLOYDUXSESJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCN(CC1)C2CC3(CCNCC3)OC2.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29Cl2N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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